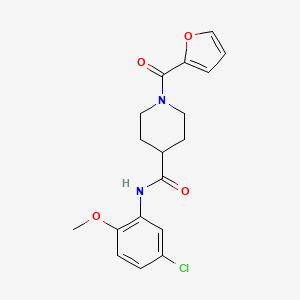![molecular formula C24H32FN3 B5264542 3-[2-(4-fluorophenyl)ethyl]-1'-(3-pyridinylmethyl)-1,4'-bipiperidine](/img/structure/B5264542.png)
3-[2-(4-fluorophenyl)ethyl]-1'-(3-pyridinylmethyl)-1,4'-bipiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(4-fluorophenyl)ethyl]-1'-(3-pyridinylmethyl)-1,4'-bipiperidine, also known as FPEB, is a chemical compound that has been widely studied for its potential use in positron emission tomography (PET) imaging of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor has been implicated in several neurological and neuropsychiatric disorders, including addiction, depression, anxiety, and schizophrenia. In
作用机制
3-[2-(4-fluorophenyl)ethyl]-1'-(3-pyridinylmethyl)-1,4'-bipiperidine binds selectively to mGluR5 and has a high affinity for this receptor. When this compound binds to mGluR5, it causes a conformational change in the receptor, which can be detected using PET imaging. This allows researchers to visualize the distribution of mGluR5 in the brain and study its role in various disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a high affinity for mGluR5 and is selective for this receptor. It does not bind to other receptors in the brain, which makes it a useful tool for studying the role of mGluR5 in various disorders. This compound has also been shown to have good brain penetration and is rapidly cleared from the body, which makes it an ideal imaging agent for PET studies.
实验室实验的优点和局限性
One of the main advantages of 3-[2-(4-fluorophenyl)ethyl]-1'-(3-pyridinylmethyl)-1,4'-bipiperidine is its high selectivity for mGluR5. This allows researchers to study the role of this receptor in various disorders without interfering with other receptors in the brain. This compound also has good brain penetration and is rapidly cleared from the body, which makes it an ideal imaging agent for PET studies.
One of the limitations of this compound is its relatively short half-life, which limits the duration of PET studies. This can be overcome by using a tracer with a longer half-life, but this may result in decreased image quality. Another limitation is the need for specialized equipment and expertise to perform PET studies, which can be costly and time-consuming.
未来方向
There are several future directions for the use of 3-[2-(4-fluorophenyl)ethyl]-1'-(3-pyridinylmethyl)-1,4'-bipiperidine in scientific research. One area of interest is the study of mGluR5 in addiction. This compound has been shown to be effective in imaging mGluR5 in the brains of individuals with addiction, and further studies may provide insights into the role of this receptor in addiction.
Another area of interest is the study of mGluR5 in depression and anxiety. This compound has been shown to be effective in imaging mGluR5 in the brains of individuals with depression and anxiety, and further studies may provide insights into the role of this receptor in these disorders.
Finally, there is interest in the development of new imaging agents that can be used to study other receptors and molecules in the brain. This compound has served as a model for the development of new imaging agents, and further research may lead to the development of new tools for studying the brain.
合成方法
The synthesis of 3-[2-(4-fluorophenyl)ethyl]-1'-(3-pyridinylmethyl)-1,4'-bipiperidine involves a multistep process that begins with the reaction of 4-fluorobenzyl bromide with 2-bromoethylamine to form 2-(4-fluorophenyl)ethylamine. This intermediate is then reacted with 3-pyridinemethanol to form this compound. The final product is then purified using chromatography techniques.
科学研究应用
3-[2-(4-fluorophenyl)ethyl]-1'-(3-pyridinylmethyl)-1,4'-bipiperidine has been extensively studied for its potential use in PET imaging of mGluR5 in the brain. PET imaging is a non-invasive imaging technique that allows researchers to visualize the distribution of a specific receptor or molecule in the brain. This technique has been used to study the role of mGluR5 in several neurological and neuropsychiatric disorders, including addiction, depression, anxiety, and schizophrenia.
属性
IUPAC Name |
3-[[4-[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]piperidin-1-yl]methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32FN3/c25-23-9-7-20(8-10-23)5-6-21-4-2-14-28(19-21)24-11-15-27(16-12-24)18-22-3-1-13-26-17-22/h1,3,7-10,13,17,21,24H,2,4-6,11-12,14-16,18-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJFCXOGDKRERO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CC3=CN=CC=C3)CCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N~1~,N~1~-dimethyl-N~4~-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-1,4-piperidinedicarboxamide](/img/structure/B5264465.png)
![5-{[4-(4-methoxyphenyl)-2-methyl-1-piperazinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5264469.png)
![N-[2-[4-(methylthio)phenyl]-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5264476.png)
![2-(3-methoxyphenyl)-1-[(4-methoxy-1-piperidinyl)sulfonyl]piperidine](/img/structure/B5264480.png)
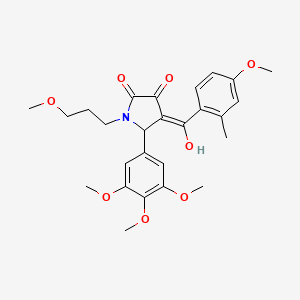
![2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]acetamide](/img/structure/B5264488.png)
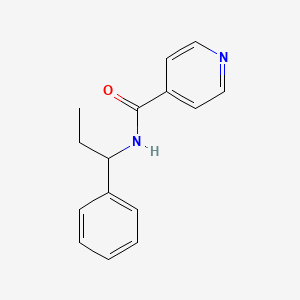
![2-methyl-8-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)octahydro-2H-pyrazino[1,2-a]pyrazine](/img/structure/B5264501.png)
![N-(3-methylphenyl)-4-[6-(1-piperidinyl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5264516.png)
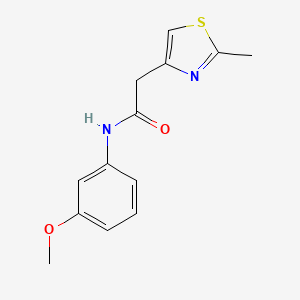
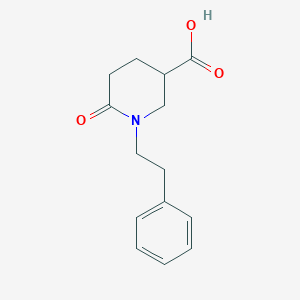
![3-{[4-(4-methylbenzyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5264539.png)
![2-{[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydropyridin-1(2H)-yl]carbonyl}-3-fluoro-5-methylimidazo[1,2-a]pyridine](/img/structure/B5264540.png)
